(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Peptide Incorporation
The compound has been used in the synthesis of novel polyhydroxylated 5-aminocyclopent-1-enecarboxylic acids, with a focus on their incorporation into peptides. This process involves a strategy based on intramolecular cyclization leading to 2-oxabicyclo[2.2.1]heptane derivatives (Fernandez et al., 2010).
Enantioselective Synthesis
The compound plays a crucial role in enantioselective synthesis processes. For example, it is used in the synthesis of (1S,4R)-N-(benzylcarbamoyl)-4-aminocyclopent-2-en-1-ol, a key intermediate of ticagrelor, through a biocatalytic process involving Candida antarctica lipase B (Wen et al., 2015).
Intramolecular Conjugate Addition
The compound is involved in the synthesis of 2-amino-3-hydroxycycloalkanecarboxylic acids and derivatives through stereoselective intramolecular conjugate addition reactions, producing oxazolines as intermediates (Matsushima & Kino, 2009).
Stereocontrolled Transformation
It is used in the stereocontrolled transformation of nitrohexofuranoses into cyclopentylamines. This method is based on intramolecular cyclization that leads to 2-oxabicyclo[2.2.1]heptane derivatives (Estévez et al., 2010).
Resolution Using Hydrolytic Enzymes
The compound has been resolved using hydrolytic enzymes, indicating its potential in producing intermediates for carbocyclic nucleosides. This process involves screening various esterases and lipases for their ability to resolve racemic derivatives of the compound (Mahmoudian et al., 1992).
Safety and Hazards
The safety data sheet for “(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride” suggests that if inhaled, the victim should be moved into fresh air and given artificial respiration if not breathing . In case of skin or eye contact, the area should be washed off with soap and plenty of water, and a doctor should be consulted . If swallowed, the mouth should be rinsed with water, but vomiting should not be induced . The chemical should be stored and disposed of properly .
Properties
IUPAC Name |
methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-7(9)5-2-3-6(8)4-5;/h2-3,5-6H,4,8H2,1H3;1H/t5-,6+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYRZYIXFKDJEK-IBTYICNHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1C[C@H](C=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.